![molecular formula C15H14ClN5O3 B5705229 N-(2-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5705229.png)
N-(2-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Description
Synthesis Analysis
The synthesis of related chlorophenyl acetamide derivatives often involves the reaction of chlorophenyl rings with various agents. For example, the reaction of 6-methyluracil with 2-chloromethyltiiran leads to a derivative that, upon further reaction, yields a compound with detailed structural confirmation provided by X-ray analysis, NMR, and IR spectroscopy. This process illustrates the complexity and specificity of chemical reactions required to synthesize such compounds (Kataev et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically conducted using techniques like X-ray crystallography, revealing orientations and bond angles crucial for understanding compound behavior. For instance, in a related chlorophenyl acetamide, the chlorophenyl ring orientation and its angle with respect to another molecular fragment were determined, providing insight into the molecule's structural characteristics (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving chlorophenyl acetamides can vary widely, with NMR spectroscopic studies helping to understand the influence of chloro and methyl substitutions. These studies offer insights into the chemical shifts and structural implications of substitutions in related compounds (Gowda & Gowda, 2007).
Physical Properties Analysis
The physical properties of chlorophenyl acetamides, such as crystalline structure and intermolecular interactions, are crucial for understanding their behavior in different environments. Investigations into related compounds have detailed their crystalline packing and the roles of hydrogen bonding in stabilizing structures (Gowda et al., 2009).
Chemical Properties Analysis
Chemical properties, including vibrational spectroscopic signatures and rehybridization effects, are studied to comprehend the stability and electronic interactions of chlorophenyl acetamides. Research employing quantum computational approaches provides insights into the vibrational characteristics and the effects of electronic interactions on compound stability (Mary et al., 2022).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c1-19-13-12(14(23)20(2)15(19)24)21(8-17-13)7-11(22)18-10-6-4-3-5-9(10)16/h3-6,8H,7H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVUXHFBYSOKDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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